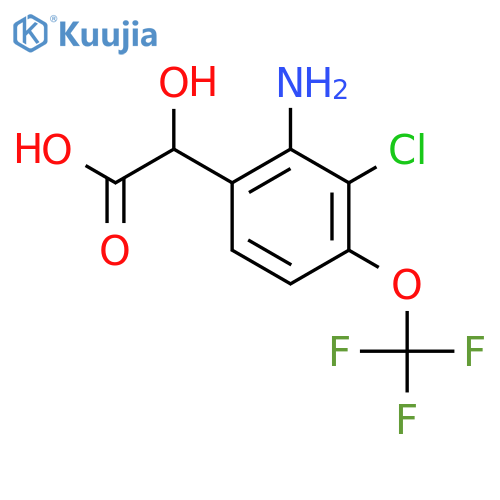Cas no 1807022-00-9 (2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid)
2-アミノ-3-クロロ-4-(トリフルオロメトキシ)マンデル酸は、高度に機能化されたマンデル酸誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。その分子構造には、アミノ基、クロロ基、トリフルオロメトキシ基が導入されており、これらが相乗的に反応性や生物活性を向上させます。特に、トリフルオロメトキシ基の存在により、脂溶性や代謝安定性が向上する点が特徴です。また、キラル中心を有するため、光学活性体としての利用も可能です。この化合物は、医薬品開発における中間体や農薬化学分野での応用研究に適した特性を備えています。

1807022-00-9 structure
商品名:2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid
CAS番号:1807022-00-9
MF:C9H7ClF3NO4
メガワット:285.604392290115
CID:4942813
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid
-
- インチ: 1S/C9H7ClF3NO4/c10-5-4(18-9(11,12)13)2-1-3(6(5)14)7(15)8(16)17/h1-2,7,15H,14H2,(H,16,17)
- InChIKey: JRSBCAKQWSUFQS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1N)C(C(=O)O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 315
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 92.8
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023734-1g |
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid |
1807022-00-9 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
1807022-00-9 (2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid) 関連製品
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 57707-64-9(2-azidoacetonitrile)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
